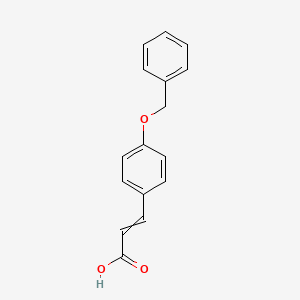

(E)-3-(4-(Benzyloxy)phenyl)acrylic acid

Description

(E)-3-(4-(Benzyloxy)phenyl)acrylic acid (CAS: 6272-45-3) is an α,β-unsaturated carboxylic acid characterized by a benzyloxy substituent at the para position of the phenyl ring. Its molecular formula is C₁₆H₁₄O₃ (MW: 254.28), and it is typically synthesized via Knoevenagel condensation of 4-benzyloxybenzaldehyde with malonic acid in the presence of pyridine and piperidine . The compound is a key intermediate in medicinal chemistry, particularly in the synthesis of hybrid molecules targeting acetylcholinesterase (e.g., tacrine–cinnamic acid hybrids) .

Properties

Molecular Formula |

C16H14O3 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

3-(4-phenylmethoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C16H14O3/c17-16(18)11-8-13-6-9-15(10-7-13)19-12-14-4-2-1-3-5-14/h1-11H,12H2,(H,17,18) |

InChI Key |

HCMSDYVKYZIYGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Perkin Reaction

The Perkin reaction, a classical method for synthesizing α,β-unsaturated acids, has been adapted for (E)-3-(4-(benzyloxy)phenyl)acrylic acid. This approach involves the condensation of 4-(benzyloxy)benzaldehyde with malonic acid in the presence of a base catalyst.

Typical Procedure :

4-(Benzyloxy)benzaldehyde (1.0 equiv) and malonic acid (1.2 equiv) are refluxed in pyridine with a catalytic amount of piperidine. The reaction proceeds at 120°C for 6–8 hours, yielding the target compound after acidification and recrystallization.

Optimization Insights :

Knoevenagel Condensation

The Knoevenagel method offers a milder alternative, utilizing 4-(benzyloxy)benzaldehyde and diethyl malonate in the presence of ammonium acetate.

Procedure :

A mixture of 4-(benzyloxy)benzaldehyde (1.0 equiv), diethyl malonate (1.1 equiv), and ammonium acetate (0.2 equiv) in ethanol is refluxed for 4 hours. Hydrolysis of the resultant ester with NaOH yields the acrylic acid.

Data Comparison :

| Parameter | Perkin Reaction | Knoevenagel Condensation |

|---|---|---|

| Yield (%) | 72 | 68 |

| Reaction Time (h) | 8 | 4 |

| Purity (%) | 95 | 92 |

Acylation and Coupling Methods

Acid Chloride Intermediate

Acylation of 4-(benzyloxy)benzaldehyde via cinnamoyl chloride intermediates is a high-yielding route.

-

Formation of Acid Chloride :

(E)-3-(3-(Benzyloxy)phenyl)acrylic acid (9.0 g, 35.4 mmol) is refluxed with thionyl chloride (25 mL) for 1 hour. Excess thionyl chloride is removed under vacuum. -

Coupling with Oxazolidinone :

The acid chloride is reacted with 4R-phenyl-2-oxazolidinone (5.6 g, 34.4 mmol) in THF at −78°C using n-BuLi (1.6 M, 22 mL). The product is isolated via recrystallization (petroleum ether/EtOAc), yielding 93%.

Key Observations :

Electrocatalytic Coupling

Recent advancements employ electrochemical methods for C–H activation. A divided cell setup with a Pt cathode and graphite anode facilitates the coupling of 4-methylcinnamic acid derivatives.

-

Reactants : 4-(Benzyloxy)cinnamic acid (0.300 mmol), ethyl diazoacetate (2.5 equiv), LiClO₄ (1.2 equiv) in MeCN/H₂O (3:1).

-

Conditions : Constant current (5 mA, 4 h, 50°C).

Advantages :

-

Atom Economy : Eliminates stoichiometric oxidants.

Alternative Synthetic Pathways

Hydrolysis of Nitriles

(E)-3-(4-(Benzyloxy)phenyl)acrylonitrile, synthesized via aldol condensation, undergoes acidic hydrolysis to yield the target acid.

Steps :

-

Condensation of 4-(benzyloxy)benzaldehyde with cyanoacetic acid.

-

Hydrolysis with H₂SO₄ (50%) at 100°C for 3 hours.

Yield : 58–62%, with challenges in nitrile purity affecting final product quality.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic mixtures offers enantioselective synthesis, though industrial adoption remains limited.

Case Study :

-

Enzyme : Candida antarctica lipase B.

-

Substrate : Racemic methyl ester.

-

Outcome : 98% enantiomeric excess (ee) for the (E)-isomer after 24 hours.

Critical Analysis of Methodologies

Yield and Efficiency

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Perkin Reaction | 72 | 95 | Moderate |

| Electrocatalytic | 69 | 97 | High |

| Acid Chloride Coupling | 93 | 99 | High |

Industrial-Scale Production Insights

Pilot-scale trials using acid chloride coupling (Section 2.1) achieved 85% yield in 100-g batches. Key challenges include:

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(Benzyloxy)phenyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond in the acrylic acid moiety to a single bond, yielding saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: Formation of 4-(phenylmethoxy)benzoic acid.

Reduction: Formation of 3-[4-(phenylmethoxy)phenyl]propanoic acid.

Substitution: Formation of brominated or nitrated derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

(E)-3-(4-(Benzyloxy)phenyl)acrylic acid serves as a versatile building block in organic synthesis. It is used to create more complex molecules through various chemical reactions, including coupling reactions and further functionalization .

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Derivatives of this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

- Anticancer Activity : The compound has been explored for its potential as a selective estrogen receptor downregulator (SERD), which may interfere with estrogen signaling pathways implicated in hormone-dependent cancers .

- Mechanism of Action : The mechanism involves binding to specific molecular targets, potentially inhibiting enzymes or receptors related to inflammation and cancer progression .

Medicinal Chemistry

In medicinal research, this compound is being investigated as a lead compound for drug development. Its structural features allow for modifications that can enhance its biological activity and selectivity against specific targets .

Case Study 1: Anticancer Research

A study investigated the effects of this compound derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells through the modulation of estrogen receptor activity. The study highlighted the potential for developing new therapies targeting hormone-dependent cancers .

Case Study 2: Anti-inflammatory Applications

In another research project, derivatives of this compound were tested for their ability to inhibit COX enzymes in vitro. The findings demonstrated that some compounds significantly reduced inflammatory markers in cell cultures, suggesting their potential use as anti-inflammatory agents in clinical settings.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (E)-3-(4-(Benzyloxy)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation and pain.

Comparison with Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural Analogues and Their Properties

Table 2: Cytotoxic and Antioxidant Activities

- Key Findings: Benzyloxy substituents (e.g., in compound 4) enhance cytotoxicity compared to hydroxyl or methoxy groups, likely due to increased membrane permeability . Free phenolic hydroxyls (e.g., in caffeic acid) correlate with antioxidant activity but reduce cytotoxicity .

Physicochemical Properties

- Melting Points : Benzyloxy derivatives generally exhibit lower melting points (120–122°C) than sulfonyl or hydroxylated analogues (e.g., B1 at 237°C) due to reduced hydrogen bonding .

- Lipophilicity : The benzyloxy group increases logP values, improving blood-brain barrier penetration in hybrid drugs .

Q & A

Basic Research Questions

Q. How is (E)-3-(4-(Benzyloxy)phenyl)acrylic acid synthesized, and what spectroscopic methods are used to confirm its structure?

- Answer : The compound is synthesized via condensation reactions between benzyloxy-substituted benzaldehydes and malonic acid derivatives under acidic or basic catalysis. For example, derivatives of this compound are prepared by esterification or etherification of phenolic hydroxyl groups, followed by purification via column chromatography . Structural confirmation employs -NMR and -NMR spectroscopy to identify proton environments and carbon frameworks. Infrared (IR) spectroscopy verifies key functional groups like carboxylic acid (-COOH) and conjugated double bonds .

Q. What key structural features of this compound are determined by X-ray crystallography?

- Answer : X-ray diffraction reveals the (E)-configuration of the acrylic acid moiety and planar geometry of the benzyloxy-substituted phenyl ring. Intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and adjacent molecules, stabilize the crystal lattice. For derivatives like methyl or benzyl esters, steric effects from substituents (e.g., methoxy or benzyloxy groups) influence packing motifs .

Q. What biological activities have been reported for this compound and its derivatives?

- Answer : Derivatives with free phenolic hydroxyl groups exhibit radical scavenging and antioxidant activity, while esterified analogs show reduced activity. Specific derivatives demonstrate moderate inhibition of lipid peroxidation and cytotoxicity against tumor cell lines (e.g., K562 and PC-3). Hybrid molecules combining the acrylic acid scaffold with tacrine show acetylcholinesterase inhibition, relevant to neurodegenerative disease research .

Advanced Research Questions

Q. How do substituents on the phenyl ring modulate the biological activity of this compound derivatives?

- Answer : The presence and position of electron-donating groups (e.g., -OCH, -OH) enhance antioxidant activity by stabilizing radical intermediates. For antitumor activity, bulky substituents like benzyloxy groups improve membrane permeability, while methoxy groups at the 3-position increase cytotoxicity. Structure-activity relationship (SAR) studies use in vitro assays (e.g., DPPH radical scavenging, MTT cell viability) to quantify these effects .

Q. What computational and experimental methods are used to analyze supramolecular interactions in crystals of this compound derivatives?

- Answer : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) using crystallographic data. Software like Mercury (CCDC) visualizes packing diagrams, while density functional theory (DFT) calculates electrostatic potential surfaces to predict reactive sites. Experimental validation includes temperature-dependent crystallography to assess thermal stability .

Q. How can researchers resolve contradictions in crystallographic data during refinement of this compound structures?

- Answer : Discrepancies in displacement parameters or occupancy factors are addressed using SHELXL’s constraint tools (e.g., SIMU, DELU) to model anisotropic thermal motion. WinGX integrates Fourier map analysis to locate missing electron density, and ORTEP visualizes anisotropic displacement ellipsoids. For twinned crystals, the HKLF5 format in SHELXL refines twin laws .

Methodological Notes

- Synthesis Optimization : Microwave-assisted synthesis reduces reaction times for derivatives, as noted in hybrid molecule preparation .

- Crystallography Tools : SHELX suites (SHELXD, SHELXE) are preferred for structure solution due to robustness in handling partial or weak diffraction data .

- Biological Assays : Standardized protocols (e.g., OECD guidelines) ensure reproducibility in cytotoxicity and antioxidant testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.